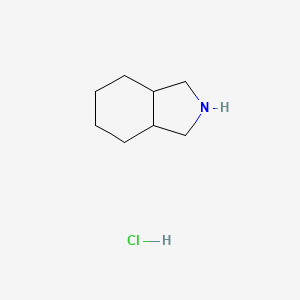

Octahydro-1H-isoindole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIZUYXKFTUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694041 | |

| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-87-7, 10479-62-6 | |

| Record name | 6949-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride

Introduction

cis-Octahydro-1H-isoindole hydrochloride is a saturated bicyclic amine that holds significant importance as a key starting material in the synthesis of Mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes.[1][2] As with any pharmaceutical intermediate, a comprehensive understanding of its physicochemical properties is paramount for process optimization, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of these properties, offering both established data and field-proven methodologies for their characterization. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Chemical Identity and Molecular Structure

A precise definition of a compound's identity is the foundation of all subsequent physicochemical analysis. Any ambiguity in structure or nomenclature can lead to erroneous data interpretation.

1.1 Nomenclature and Identifiers

-

Systematic Name: (3aR,7aS)-rel-Octahydro-1H-isoindole hydrochloride

-

Common Names: cis-Octahydro-1H-isoindole hydrochloride, cis-Octahydroisoindole HCl, Cis-hexahydroisoindoline hydrochloride[1][2]

1.2 Structural Elucidation The structure consists of a cyclohexane ring fused to a pyrrolidine ring.[3] The "cis" designation indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule. This stereochemistry is crucial as it dictates the three-dimensional shape of the molecule, which in turn influences its crystal packing, solubility, and interaction with biological targets. The hydrochloride salt is formed by the protonation of the secondary amine, a feature that dominates its aqueous solubility and acidic characteristics.

Core Physicochemical Properties: A Summary

For rapid assessment, the core physicochemical properties are summarized below. Each of these parameters is discussed in greater detail in the subsequent sections.

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white crystalline solid or powder.[1][2][4] | Purity indicator; influences formulation and handling. |

| Melting Point | 121-123 °C[1][2] | Indicator of purity and lattice energy; critical for drying and milling processes. |

| pKa (Predicted) | 11.53 ± 0.20 (for the free base)[3] | Governs solubility, dissolution rate, and absorption across biological membranes. |

| Lipophilicity (Predicted) | XLogP3-AA: 1.7 (for the free base)[5] | Influences solubility, permeability, and potential for off-target effects. |

| Aqueous Solubility | Data not explicitly available, but expected to be high due to the hydrochloride salt form. | Determines dissolution rate and bioavailability; critical for designing crystallization processes. |

| Storage & Stability | Store in a dry, cool, well-ventilated place in a tightly sealed container.[6] | Informs shelf-life, shipping conditions, and potential degradation pathways. |

In-Depth Analysis of Physicochemical Characteristics

This section delves into the causality behind the core properties and explains why their characterization is essential.

Acidity, Basicity, and pKa

The nitrogen atom in the isoindole ring is a secondary amine, making the molecule basic. The pKa is the pH at which the protonated (ionized) and non-protonated (free base) forms are present in equal concentrations.

-

Expertise & Experience: The predicted pKa of the conjugate acid (the protonated amine) is approximately 11.53.[3] This high pKa value is typical for secondary aliphatic amines and indicates that cis-Octahydro-1H-isoindole is a relatively strong base. As a hydrochloride salt, it will remain predominantly in its ionized, water-soluble form across the entire physiological pH range (1-8). This is a critical piece of information, as it implies that pH-dependent solubility shifts will only occur under highly alkaline conditions, which are not relevant for oral drug absorption.

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.

Caption: Overall Physicochemical Characterization Workflow.

Protocol: Purity Determination by HPLC

-

Causality: A High-Performance Liquid Chromatography (HPLC) method is the gold standard for purity analysis. As the target molecule lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector is required. [7]A reverse-phase C18 column is suitable for retaining the molecule under acidic mobile phase conditions, which also ensures the analyte remains in its protonated form for consistent peak shape.

-

Methodology:

-

System: HPLC with CAD or RI detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid). [7] 4. Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C. [7] 6. Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~20 mg of cis-Octahydro-1H-isoindole hydrochloride and dissolve in 10 mL of the mobile phase to create a 2 mg/mL stock solution.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Protocol: Solid-State Analysis by DSC/TGA

-

Causality: This dual analysis provides a comprehensive thermal profile. DSC measures heat flow to identify melting and other thermal events, while TGA measures mass change to identify decomposition or solvent loss.

-

Methodology:

-

Instrument: Simultaneous DSC/TGA instrument.

-

Sample Pan: Aluminum pan (non-hermetic).

-

Sample Mass: Accurately weigh 3-5 mg of the sample into the pan.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Temperature Program (DSC & TGA):

-

Equilibrate at 30 °C.

-

Ramp at 10 °C/min to 300 °C.

-

-

Analysis:

-

TGA: Observe for any significant weight loss before the melting point, which could indicate residual solvent or water. Note the onset of decomposition temperature.

-

DSC: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak is an indicator of purity.

-

-

Conclusion

cis-Octahydro-1H-isoindole hydrochloride is a basic, water-soluble solid with moderate lipophilicity in its free base form. Its key physicochemical properties—a high pKa and a well-defined melting point—make it suitable for its role as a pharmaceutical intermediate. The provided analytical protocols offer a robust framework for its quality control and characterization, ensuring consistency and reliability in the drug development pipeline. This guide serves as a foundational document for scientists and researchers, enabling informed decisions in process chemistry, formulation, and analytical development.

References

- Home Sunshine Pharma. Cis-Octahydro-1H-isoindole Hydrochloride CAS 161829-92-1.

- ChemBK. CIS-OCTAHYDRO-1H-ISOINDOLE, HYDROCHLORIDE.

- ChemBK. cis-Octahydroisoindole hydrochloride.

- Benchchem. Technical Guide: Spectroscopic Analysis of cis-Octahydro-1H-isoindole Hydrochloride.

- LookChem. cis-Octahydro-isoindole 21850-12-4 wiki.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - cis-Octahydro-1H-isoindole hydrochloride.

- PubChem. Octahydroisoindole | C8H15N | CID 409979.

- Sigma-Aldrich. cis-Octahydro-1H-isoindole | 1470-99-1.

- ChemicalBook. cis-Octahydro-isoindole | 21850-12-4.

- Newblue. Newblue 161829-92-1 cis-Octahydro-1H-isoindole hydrochloride.

- Alfa Chemistry. CAS 21850-12-4 cis-Octahydro-isoindole.

- ChemicalBook. Isoindoline | 496-12-8.

- Pharmacy Research. CAS 161829-92-1 Cis-Octahydro-1H-isoindole Hydrochloride.

- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.

Sources

- 1. Cis-Octahydro-1H-isoindole Hydrochloride CAS 161829-92-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. newblue.lookchem.com [newblue.lookchem.com]

- 5. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. longdom.org [longdom.org]

Mechanism of action of Octahydroisoindole as a substance P antagonist

An In-depth Technical Guide to the Mechanism of Action of Octahydroisoindole as a Substance P Antagonist

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator involved in a myriad of physiological and pathophysiological processes, including pain, inflammation, emesis, and mood regulation.[1] Its actions are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[2] The development of non-peptide antagonists targeting the NK1R has been a significant goal in drug discovery, offering therapeutic potential for numerous disorders. This guide provides a detailed technical examination of a prominent class of these antagonists built upon the octahydroisoindole scaffold. We will dissect their mechanism of action from molecular receptor engagement and signal transduction blockade to their characterization in validated in vitro and in vivo models. This document serves as a comprehensive resource, grounded in established experimental evidence, for professionals engaged in neuroscience and pharmacology research.

The Substance P/NK1R Signaling Axis: The Molecular Target

The foundation for understanding any antagonist is a thorough knowledge of its target. The Substance P/NK1R system is a well-characterized signaling pathway integral to neuronal communication and inflammatory responses.

The Ligand and Receptor

-

Substance P (SP): A neuropeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is the preferred endogenous ligand for the NK1R.[2]

-

Neurokinin-1 Receptor (NK1R): A class A GPCR consisting of 407 amino acids arranged in seven transmembrane helices connected by alternating intracellular and extracellular loops.[2][3] The binding site for SP is complex, involving multiple domains within the N-terminal segment and the second extracellular loop (ECLII).[4]

Signal Transduction Cascade

Binding of Substance P to the NK1R induces a conformational change that triggers a canonical G protein signaling cascade. This pathway is fundamental to the physiological effects of SP.

-

G Protein Coupling: The activated NK1R couples primarily to the Gq/11 family of heterotrimeric G proteins.

-

Phospholipase C Activation: The Gαq subunit activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Cellular Response: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5][6] The resulting sharp increase in cytosolic Ca2+, along with DAG's activation of Protein Kinase C (PKC), orchestrates the final cellular responses, such as neuronal excitation, vasodilation, and the release of inflammatory mediators.[1][6]

Core Mechanism: Competitive Antagonism by Octahydroisoindoles

Non-peptide antagonists based on the octahydroisoindole scaffold, such as the well-characterized compound CP-96,345, function as potent and selective inhibitors of the SP/NK1R axis.[7]

The primary mechanism is competitive antagonism . The octahydroisoindole derivative binds to the NK1R at or near the same site as Substance P, but its binding does not induce the active conformational state required for G protein coupling.[8] By physically occupying the receptor's binding pocket, the antagonist prevents Substance P from binding and initiating the downstream signaling cascade. This blockade effectively silences the receptor, preventing the generation of IP3 and the subsequent mobilization of intracellular calcium.[5][6]

In Vitro Validation: Quantifying Receptor Affinity and Functional Potency

A cornerstone of drug development is the rigorous in vitro characterization of a compound's interaction with its target. For octahydroisoindole antagonists, this involves a two-pronged approach: measuring how tightly it binds to the NK1R (affinity) and how effectively it blocks the receptor's function (potency).

Experimental Workflow for Characterization

The process follows a logical progression from confirming target binding to verifying functional blockade.

Sources

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Saturated Bicyclic Scaffolds

An In-Depth Technical Guide to Octahydro-1H-isoindole Hydrochloride for Researchers and Drug Development Professionals

In modern medicinal chemistry, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated bicyclic amines represent a class of "privileged scaffolds"—rigid, three-dimensional structures that can orient substituents in precise vectors, enabling high-affinity interactions with biological targets. Octahydro-1H-isoindole, a saturated derivative of the isoindole framework, is a quintessential example of such a scaffold.[1] Its defined stereochemistry and conformational rigidity make it an invaluable building block in the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and critical applications for researchers and drug development professionals. We will explore field-proven synthetic protocols, robust analytical methodologies for quality control, and the strategic rationale behind its use in drug discovery.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is most commonly encountered as the cis-diastereomer, a result of stereoselective synthesis. It is crucial to distinguish between the free base and its hydrochloride salt, as well as among its various stereoisomers.

| Property | Value | Source(s) |

| Chemical Name | cis-Octahydro-1H-isoindole hydrochloride | [2] |

| Synonyms | (3aR,7aS)-rel-Octahydro-1H-isoindole HCl, Cis-Hexahydroisoindoline HCl | [2][3] |

| CAS Number | 161829-92-1 (cis-hydrochloride salt) | [3] |

| Molecular Formula | C₈H₁₆ClN | [3] |

| Molecular Weight | 161.67 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and methanol | [4] |

| Storage | Store at room temperature or under inert atmosphere at 2–8 °C | [5] |

Note: The free base, cis-octahydro-1H-isoindole, has a CAS number of 21850-12-4 and a molecular formula of C₈H₁₅N.[5]

Synthesis of cis-Octahydro-1H-isoindole Hydrochloride

The synthesis of this intermediate is well-established, with two primary industrial routes that prioritize yield, stereocontrol, and operational simplicity. The choice between them often depends on the availability and cost of starting materials.

Workflow for Synthesis

The following diagram illustrates the two principal synthetic pathways.

Caption: Key synthetic routes to cis-Octahydro-1H-isoindole HCl.

Experimental Protocol: Route 2 (via Anhydride)

This route is often preferred for its efficiency and the accessibility of the starting anhydride.[2]

Step 1: Synthesis of cis-Hexahydrophthalimide

-

Rationale: This step forms the core imide structure. The reaction of an anhydride with a nitrogen source like urea or ammonia is a classic and high-yielding method for imide synthesis.

-

Procedure:

-

To a reaction vessel, add cis-1,2,3,6-tetrahydrophthalic anhydride and urea in a 1:1 molar ratio.

-

Heat the mixture to 150-160 °C with stirring. The reactants will melt and react, releasing ammonia and carbon dioxide.

-

Maintain the temperature for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture, which will solidify upon cooling.

-

Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield pure cis-hexahydrophthalimide.

-

Step 2: Reduction to cis-Octahydro-1H-isoindole

-

Rationale: This step reduces the two carbonyl groups of the imide to methylenes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

Procedure:

-

Suspend lithium aluminum hydride (approx. 2.5 molar equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cis-hexahydrophthalimide (1.0 molar equivalent) in anhydrous THF to the LiAlH₄ suspension, controlling the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.

-

Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water to precipitate the aluminum salts.

-

Filter the resulting slurry and wash the filter cake with THF.

-

Concentrate the combined filtrates under reduced pressure to yield the crude free base, cis-octahydro-1H-isoindole.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Converting the basic amine to its hydrochloride salt facilitates purification by crystallization and improves its stability and handling characteristics.

-

Procedure:

-

Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) until the solution becomes acidic.

-

The hydrochloride salt will precipitate from the solution.

-

Cool the mixture to enhance precipitation, then collect the solid by filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield pure cis-octahydro-1H-isoindole hydrochloride.

-

Applications in Drug Discovery and Development

The rigid, saturated bicyclic structure of octahydro-1H-isoindole makes it a highly valuable scaffold for several reasons:

-

3D Diversity: It provides a non-planar structure that can project substituents into specific regions of a protein's binding pocket.

-

Improved Properties: Incorporation of such scaffolds can improve metabolic stability and solubility compared to flat, aromatic systems.[6]

-

Stereochemical Control: The defined stereocenters allow for the synthesis of specific enantiomers, which is critical as biological activity is often stereospecific.

Role as a Key Pharmaceutical Intermediate

A prominent application of cis-octahydro-1H-isoindole is as a key intermediate in the synthesis of Mitiglinide , an oral hypoglycemic agent used for the treatment of type 2 diabetes.[2] The isoindole moiety forms a critical part of the final drug structure, which binds to and closes the ATP-sensitive K+ channels on pancreatic β-cells.

Use as a Privileged Scaffold

The octahydro-isoindole core serves as a foundational structure for building novel therapeutic agents. By attaching different functional groups to the nitrogen and carbon skeleton, chemists can create libraries of compounds for screening against various biological targets.[7]

Caption: The Octahydro-1H-isoindole scaffold in drug discovery.

Research has demonstrated its utility in developing potent and selective inhibitors of enzymes like prolyl oligopeptidase (POP) and fibroblast growth factor receptor (FGFR), targets relevant in neurology and oncology, respectively.[5][6]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of this compound is essential. The following are standard, self-validating protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

Protocol: ¹H and ¹³C NMR Analysis [8]

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (Methanol-d₄ or D₂O are suitable). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 16-64 scans over a spectral width of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquire 512-2048 scans over a spectral width of 0-160 ppm.

-

-

Data Interpretation: The spectra should be consistent with the expected chemical shifts for the cis-fused bicyclic system.

Expected Chemical Shifts (¹H NMR in D₂O) [8]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.4-3.6 | Multiplet | H-1, H-3 (axial protons) |

| ~3.1-3.3 | Multiplet | H-1, H-3 (equatorial protons) |

| ~3.0-3.2 | Multiplet | H-3a, H-7a (bridgehead protons) |

| ~1.8-2.0 | Multiplet | H-4, H-7 protons |

| ~1.4-1.6 | Multiplet | H-5, H-6 protons |

Note: The acidic NH₂⁺ protons are typically not observed or appear as a very broad singlet due to exchange with D₂O.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound and, with a chiral stationary phase, its enantiomeric excess. As the octahydro-1H-isoindole scaffold lacks a strong chromophore, a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often required.[9][10]

Protocol: Reversed-Phase HPLC for Purity Analysis [9]

-

Instrumentation: HPLC system with a RID or ELSD.

-

Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic system of aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted to 3.0) is a good starting point.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 35 °C.

-

Sample Preparation: Prepare a solution of the hydrochloride salt in the mobile phase at a concentration of approximately 1-5 mg/mL.

-

Analysis: Inject 10-20 µL of the sample. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for drug discovery professionals. Its rigid three-dimensional structure provides a robust platform for creating novel therapeutics with precisely controlled stereochemistry. A thorough understanding of its synthesis, from the rationale behind reagent choice to the execution of purification, is essential for its effective use. Likewise, the application of rigorous analytical methods like NMR and HPLC ensures that the material used in sensitive drug development programs is of verifiable identity and purity. As the demand for structurally complex and potent small molecules continues to grow, the importance of foundational scaffolds like octahydro-1H-isoindole is set to increase.

References

-

Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(2). Available at: [Link]

-

ResearchGate. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. RSC Publishing. Available at: [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4353. Available at: [Link]

-

Gobeil, S., et al. (2016). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4221-34. Available at: [Link]

-

ChemBK. (2024). cis-Octahydroisoindole hydrochloride. Available at: [Link]

-

ChemBK. (2024). CIS-OCTAHYDRO-1H-ISOINDOLE, HYDROCHLORIDE. Available at: [Link]

-

International Journal of Research Publication and Reviews. (2024). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Available at: [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

ResearchGate. (2024). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. Available at: [Link]

-

ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Available at: [Link]

-

National Center for Biotechnology Information. (2013). The chemistry of isoindole natural products. PMC. Available at: [Link]

-

Pharmacy Research. (n.d.). CAS 161829-92-1 Cis-Octahydro-1H-isoindole Hydrochloride. Available at: [Link]

-

Chemdad. (n.d.). cis-Octahydro-isoindole. Available at: [Link]

-

ResearchGate. (2020). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available at: [Link]

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. chembk.com [chembk.com]

- 5. cis-Octahydro-isoindole Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

An In-depth Technical Guide to the Solubility and Stability of cis-Octahydro-1H-isoindole hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility and stability profiles. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous amine hydrochlorides and saturated heterocyclic compounds to provide a robust framework for its handling, formulation, and analytical characterization. Detailed, field-proven experimental protocols for solubility assessment and forced degradation studies are provided to empower researchers in generating reliable data and ensuring the quality of their investigations.

Introduction: The Significance of cis-Octahydro-1H-isoindole hydrochloride

cis-Octahydro-1H-isoindole hydrochloride is a bicyclic amine that serves as a crucial building block in medicinal chemistry. Its most notable application is as a key intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes. The stereochemistry and conformational rigidity of the cis-fused ring system are pivotal for its utility in constructing complex molecular architectures. A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the purity and quality of the final active pharmaceutical ingredient (API).

This guide will delve into the theoretical and practical aspects of the solubility and chemical stability of cis-Octahydro-1H-isoindole hydrochloride, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of cis-Octahydro-1H-isoindole and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Chemical Name | cis-Octahydro-1H-isoindole hydrochloride | N/A |

| Synonyms | cis-Octahydroisoindole hydrochloride, cis-Hexahydroisoindoline Hydrogen Chloride | |

| CAS Number | 161829-92-1 | |

| Molecular Formula | C₈H₁₆ClN | |

| Molecular Weight | 161.67 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 121-123 °C | |

| pKa (Predicted, for free base) | 11.53 ± 0.20 | N/A |

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. As a hydrochloride salt of a secondary amine, cis-Octahydro-1H-isoindole hydrochloride is expected to exhibit significantly different solubility characteristics compared to its free base form (cis-Octahydro-1H-isoindole).

General Principles of Amine Hydrochloride Solubility

Amine hydrochlorides are ionic compounds and, as such, generally exhibit higher solubility in polar protic solvents like water and lower alcohols, and lower solubility in nonpolar organic solvents.[1] The protonation of the nitrogen atom to form an ammonium salt enhances its interaction with polar solvent molecules through ion-dipole interactions and hydrogen bonding.[1]

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble to Freely Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the protonated amine and chloride ion suggest good aqueous solubility. |

| Methanol/Ethanol | Soluble | These polar protic solvents can effectively solvate the ionic salt. |

| Acetone | Slightly Soluble to Sparingly Soluble | As a polar aprotic solvent, acetone is less effective at solvating the charged species compared to protic solvents. |

| Acetonitrile | Slightly Soluble to Sparingly Soluble | Similar to acetone, acetonitrile is a polar aprotic solvent with limited capacity to solvate ionic salts. |

| Dichloromethane | Insoluble to Very Slightly Soluble | A nonpolar aprotic solvent, unlikely to effectively dissolve the ionic hydrochloride salt. |

| Toluene/Hexane | Insoluble | Nonpolar solvents are poor choices for dissolving ionic compounds. |

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of cis-Octahydro-1H-isoindole hydrochloride is the equilibrium solubility method.

Objective: To determine the approximate solubility of cis-Octahydro-1H-isoindole hydrochloride in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

cis-Octahydro-1H-isoindole hydrochloride

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetone, acetonitrile, dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of cis-Octahydro-1H-isoindole hydrochloride to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Chemical Stability Profile

Understanding the chemical stability of cis-Octahydro-1H-isoindole hydrochloride is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may impact safety and efficacy. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule.

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[2] The following sections outline the likely stability profile under various stress conditions.

-

Acidic Conditions: Amine hydrochlorides are generally stable in acidic solutions as the nitrogen is protonated, making it less susceptible to nucleophilic attack. However, at elevated temperatures, degradation could occur.

-

Neutral Conditions: In neutral aqueous solutions, some dissociation of the hydrochloride salt may occur, leading to a small equilibrium concentration of the free base, which could be susceptible to degradation.

-

Alkaline Conditions: In basic solutions, cis-Octahydro-1H-isoindole hydrochloride will be deprotonated to its free base form. The lone pair of electrons on the nitrogen becomes available, making it more susceptible to certain degradation pathways, although saturated bicyclic amines are generally quite stable.

Secondary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or other degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

As a solid, cis-Octahydro-1H-isoindole hydrochloride has a defined melting point. Thermal degradation is likely to occur at temperatures approaching and exceeding its melting point. In solution, the rate of degradation (e.g., hydrolysis) is expected to increase with temperature, following the principles of the Arrhenius equation.

The saturated aliphatic ring structure of cis-Octahydro-1H-isoindole hydrochloride does not contain any chromophores that would absorb UV-Vis light in the range typically used for photostability testing (as per ICH Q1B guidelines). Therefore, it is expected to be relatively photostable. However, photostability testing is still recommended to confirm this.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of cis-Octahydro-1H-isoindole hydrochloride under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

cis-Octahydro-1H-isoindole hydrochloride

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Deionized water

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of cis-Octahydro-1H-isoindole hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%). Store at room temperature for a defined period.

-

Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80 °C).

-

Thermal Degradation (solid state): Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., HPLC-PDA-MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The PDA detector can be used to assess peak purity. The MS detector can be used to identify the mass of potential degradation products.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying cis-Octahydro-1H-isoindole hydrochloride in the presence of its degradation products, process impurities, and other potential interferents.[2] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters

Since the compound lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) would be suitable. If UV detection is attempted, a low wavelength (e.g., <210 nm) would be necessary.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides a source of protons to ensure the analyte is in its protonated form, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) | To ensure elution of the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detector | ELSD, CAD, or MS | Suitable for compounds with no or poor UV chromophores. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Development Note: The development of a SIAM must be validated according to ICH Q2(R1) guidelines. The specificity of the method should be demonstrated by showing that the peak for cis-Octahydro-1H-isoindole hydrochloride is resolved from all degradation product peaks generated during the forced degradation study.

Recommendations for Storage and Handling

Based on the predicted stability profile, the following recommendations are provided for the storage and handling of cis-Octahydro-1H-isoindole hydrochloride:

-

Storage Conditions: The compound should be stored in well-closed containers at controlled room temperature, protected from moisture and excessive heat.

-

Incompatible Materials: Avoid contact with strong bases and oxidizing agents.

-

Handling in Solution: Aqueous solutions should be prepared fresh. If storage is necessary, they should be kept at refrigerated temperatures. The pH of the solution should be considered, with slightly acidic conditions likely providing the best stability.

Conclusion

cis-Octahydro-1H-isoindole hydrochloride is a valuable intermediate in pharmaceutical synthesis. While specific public data on its solubility and stability are scarce, this guide provides a comprehensive framework based on the established chemistry of amine hydrochlorides and saturated heterocyclic compounds. The outlined experimental protocols for solubility determination and forced degradation studies offer a practical approach for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental verification of the principles discussed herein will ensure the effective and reliable use of this important chemical building block in drug discovery and development.

References

-

Home Sunshine Pharma. cis-Octahydro-1H-isoindole Hydrochloride CAS 161829-92-1. [Link]

-

Blessy, M., Ruchi, D. P., Prajesh, D. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

IJSDR. Stability indicating study by using different analytical techniques. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

Sources

Spectroscopic Analysis of Octahydro-1H-isoindole Hydrochloride: A Technical Guide for Researchers

A Note on Data Availability: As a Senior Application Scientist, upholding the principles of scientific integrity is paramount. Despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally validated ¹H NMR, ¹³C NMR, and IR spectra for octahydro-1H-isoindole hydrochloride are not available at the time of this writing. While certificates of analysis from commercial suppliers confirm that such data exists for quality control, it is not published in the public domain.[1]

Therefore, this guide has been expertly crafted as a predictive technical resource. It leverages detailed theoretical data from authoritative sources and fundamental spectroscopic principles to provide researchers, scientists, and drug development professionals with a robust framework for the acquisition and interpretation of spectral data for cis-octahydro-1H-isoindole hydrochloride. This document will detail the expected spectroscopic characteristics, explain the underlying scientific principles, and provide standardized protocols to aid in the empirical analysis of this compound.

Introduction: The Structural Significance of a Saturated Bicyclic Amine

cis-Octahydro-1H-isoindole hydrochloride (CAS No: 161829-92-1) is a saturated bicyclic amine that serves as a crucial building block in medicinal chemistry.[2] Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The complete saturation of the isoindole ring system results in a conformationally constrained molecule, a feature that can enhance binding affinity and specificity to biological targets.[4]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of pharmaceutical applications.[5] Accurate spectroscopic characterization is a non-negotiable step in quality control and research, essential for confirming the compound's identity, purity, and the cis stereochemistry of the ring fusion. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For cis-octahydro-1H-isoindole hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

The Causality Behind Experimental Choices in NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. For a hydrochloride salt of an amine, a protic deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ is often preferred.[2]

-

Solvent Selection (D₂O): D₂O is an excellent choice as it readily dissolves the hydrochloride salt. A key feature of using D₂O is the exchange of the acidic N-H protons with deuterium. This results in the disappearance of the N-H signals from the ¹H NMR spectrum, a diagnostic technique that can confirm the presence of exchangeable protons.

-

Internal Standard: The residual solvent peak (e.g., HDO in D₂O at approximately 4.79 ppm) is typically used as the internal standard for calibrating the chemical shift axis.[6]

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the aliphatic protons of the octahydroisoindole core.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the number of chemically similar methylene and methine protons in the saturated bicyclic system. The protonation of the nitrogen atom by HCl induces a significant downfield shift on the adjacent protons (H-1, H-3, H-3a, and H-7a) due to the electron-withdrawing inductive effect of the positively charged nitrogen.[2]

Table 1: Predicted ¹H NMR Data for cis-Octahydro-1H-isoindole Hydrochloride [2]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~9.5-10.5 | Broad Singlet | 2H | NH₂⁺ | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and chemical exchange. |

| ~3.4-3.6 | Multiplet | 2H | H-1, H-3 (axial) | These protons are adjacent to the electron-withdrawing NH₂⁺ group, resulting in a downfield shift. The axial position typically experiences different shielding effects compared to the equatorial position. The multiplicity arises from coupling to the adjacent geminal and vicinal protons. |

| ~3.1-3.3 | Multiplet | 2H | H-1, H-3 (equatorial) | Similar to the axial protons, these are deshielded by the adjacent nitrogen. The exact chemical shift differs due to their different spatial orientation. |

| ~3.0-3.2 | Multiplet | 2H | H-3a, H-7a | These bridgehead methine protons are also alpha to the nitrogen, leading to a downfield shift. They couple to the neighboring protons on the bicyclic ring system. |

| ~1.8-2.0 | Multiplet | 4H | H-4, H-7 (axial & equatorial) | These methylene protons are further from the nitrogen and thus appear more upfield. The signals are expected to be complex multiplets due to geminal and vicinal coupling. |

| ~1.4-1.6 | Multiplet | 4H | H-5, H-6 (axial & equatorial) | These are the most shielded protons in the structure, being the furthest from the electron-withdrawing nitrogen atom, and therefore resonate at the highest field. |

Note: The predicted data is based on typical values for similar saturated heterocyclic amine hydrochlorides. Actual experimental values may vary depending on the solvent, concentration, and instrument used.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Due to the C₂ symmetry of the cis isomer, four distinct signals are expected for the eight carbon atoms.

Table 2: Predicted ¹³C NMR Data for cis-Octahydro-1H-isoindole Hydrochloride [2]

| Chemical Shift (δ) (ppm) | Assignment | Rationale for Chemical Shift |

| ~45-50 | C-1, C-3 | These carbons are directly attached to the electron-withdrawing nitrogen, causing a significant downfield shift. |

| ~35-40 | C-3a, C-7a | The bridgehead carbons are also alpha to the nitrogen and are deshielded, though typically to a lesser extent than the C-1 and C-3 carbons. |

| ~25-30 | C-4, C-7 | These carbons are in the beta position relative to the nitrogen and experience a moderate shielding effect compared to the alpha carbons. |

| ~20-25 | C-5, C-6 | Being the furthest from the nitrogen atom, these carbons are the most shielded and appear at the highest field. |

Note: The predicted data is based on typical values for similar saturated heterocyclic systems. Actual values may vary based on experimental conditions.[2]

Experimental Protocol for NMR Data Acquisition

The following protocol provides a self-validating system for obtaining reliable NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of cis-octahydro-1H-isoindole hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of D₂O or Methanol-d₄ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters (400 MHz Spectrometer): [2]

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (400 MHz Spectrometer): [2]

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (a higher number of scans is required due to the low natural abundance of the ¹³C isotope).

-

Spectral Width: 0-60 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction on the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For cis-octahydro-1H-isoindole hydrochloride, the IR spectrum will be dominated by absorptions from the N-H and C-H bonds.

Expected IR Spectral Features

As a secondary amine hydrochloride, the most characteristic feature will be the broad absorption band from the N-H stretching vibrations of the ammonium salt.

Table 3: Expected IR Absorption Bands for cis-Octahydro-1H-isoindole Hydrochloride

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |

| ~2500-3000 | N-H Stretch (Ammonium Salt) | Strong, Broad | The stretching vibrations of the N-H bonds in the R₂NH₂⁺ group give rise to a very broad and strong absorption in this region. This is a hallmark of amine salts. |

| ~2800-3000 | C-H Stretch (Aliphatic) | Medium-Strong | The C-H stretching vibrations of the methylene and methine groups of the saturated bicyclic system will appear in this region. |

| ~1580-1650 | N-H Bend (Amine Salt) | Medium | The bending vibration of the N-H bonds in the ammonium group typically appears in this region. |

| ~1000-1250 | C-N Stretch | Medium-Weak | The stretching vibration of the C-N bond is expected in the fingerprint region. |

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid cis-octahydro-1H-isoindole hydrochloride sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Perform a background correction on the sample spectrum.

-

Visualization of Molecular Structure and Spectroscopic Logic

The following diagrams illustrate the structure of cis-octahydro-1H-isoindole hydrochloride and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure and analytical workflow.

Caption: Logic for NMR and IR spectral interpretation.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR and IR spectroscopic data for cis-octahydro-1H-isoindole hydrochloride. By understanding the expected chemical shifts, multiplicities, and absorption frequencies, and by following the detailed experimental protocols, researchers can confidently acquire and interpret their own data. The structural insights gained from this analysis are fundamental for ensuring the quality of this key synthetic intermediate and for advancing its application in the development of novel pharmaceuticals. The principles outlined herein serve as a self-validating framework for the rigorous spectroscopic characterization required in modern chemical research.

References

- Leyan. (2021). Certificate of Analysis: rel-(3aR,7aS)-Octahydro-1H-isoindole hydrochloride.

- BenchChem. (n.d.). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.

- Enamine. (n.d.). Bicyclic Aliphatic Amines.

-

Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-1244. [Link]

- Enamine. (n.d.). Bridged bicyclic molecule NMR challenge.

-

Beilstein J. Org. Chem. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from Beilstein Journals. [Link]

- ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.

- ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....

Sources

- 1. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Isoindole Alkaloids: A Technical Guide for Drug Discovery Professionals

Abstract

The isoindole alkaloid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound pharmacological activities. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of this fascinating class of compounds. We will delve into the intricate mechanisms of action underpinning their anticancer, neuroprotective, anti-inflammatory, and antiviral properties. This document is designed for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the scientific landscape but also actionable, field-proven experimental protocols and quantitative data to empower your research and development endeavors.

Introduction: The Isoindole Scaffold - A Gateway to Diverse Bioactivity

The isoindole core, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[1] Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of biological activities.[2] From the notorious history and redemptive therapeutic applications of thalidomide and its analogs to the potent bioactivities of naturally occurring isoindole alkaloids, this structural motif has consistently demonstrated its potential in modulating key biological pathways implicated in a range of human diseases.[3][4] This guide will explore the therapeutic landscape of isoindole alkaloids, providing a deep dive into their mechanisms and the experimental methodologies used to validate their efficacy.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Isoindole alkaloids have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Immunomodulation and Protein Degradation: The IMiD® Story

The most prominent examples of isoindole-containing anticancer drugs are the immunomodulatory drugs (IMiDs®): thalidomide, lenalidomide, and pomalidomide. These drugs have revolutionized the treatment of multiple myeloma.[3][6]

Mechanism of Action:

The primary target of IMiDs is the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][7][8] Binding of an IMiD to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3][8][9] The degradation of these transcription factors has a dual effect: it is directly toxic to multiple myeloma cells and it enhances the immune response by stimulating T-cell proliferation and interleukin-2 (IL-2) production.[3][7][8][10][11][12][13][14]

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Inhibition of Protein Kinases and Cytoskeletal Dynamics

Other isoindole alkaloids exert their anticancer effects through different mechanisms, including the inhibition of protein kinases and the disruption of the actin cytoskeleton.

-

Staurosporine , a microbial alkaloid with an indolocarbazole (a modified isoindole) structure, is a potent, broad-spectrum inhibitor of protein kinases.[5][15][16][17] It competitively binds to the ATP-binding site of a wide range of kinases, thereby inhibiting their function and inducing apoptosis.[17] Its lack of specificity has limited its clinical use, but it remains a valuable research tool for studying kinase signaling.

-

Cytochalasins , such as Cytochalasin B, are fungal metabolites that bind to the barbed end of actin filaments, inhibiting both the polymerization and depolymerization of actin.[18][19][20][21][22] This disruption of the actin cytoskeleton interferes with cell division, motility, and induces apoptosis.

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Isoindole Derivative 7 | A549 (Lung) | 19.41 ± 0.01 µM | [23] |

| Phthalimide-based Curcuminoid (K3F21) | PC3 (Prostate) | ~10 µM | [24] |

| N-benzylisoindole-1,3-dione (Compound 3) | A549 (Lung) | 114.25 µM (48h) | [25] |

| N-benzylisoindole-1,3-dione (Compound 4) | A549 (Lung) | 116.26 µM (48h) | [25] |

| Homolycorine-type alkaloid (7) | MDA-MB-231 (Breast) | 0.73 µM | [26] |

Experimental Protocol: Cell Proliferation Assessment using BrdU Assay

The Bromodeoxyuridine (BrdU) assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected using a specific antibody.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoindole alkaloid for 24-72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

-

BrdU Labeling: Add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing/denaturing solution (e.g., 70% ethanol, followed by 2N HCl) to expose the incorporated BrdU.

-

Antibody Incubation: Wash the cells and incubate with an anti-BrdU antibody (e.g., a mouse monoclonal antibody) for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Substrate Addition and Detection: Wash the cells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.

-

Data Analysis: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the number of proliferating cells. Calculate the IC50 value using a dose-response curve.

Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases

Several isoindole alkaloids have demonstrated promising neuroprotective effects, offering potential therapeutic avenues for devastating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve combating oxidative stress, inhibiting protein aggregation, and modulating inflammatory pathways within the central nervous system.[6][23]

Inhibition of Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Certain isoindole alkaloids have been shown to inhibit the aggregation of Aβ peptides, a critical step in plaque formation.

Mechanism of Action:

The precise mechanism by which these alkaloids inhibit Aβ aggregation is still under investigation but is thought to involve direct binding to Aβ monomers or oligomers, thereby preventing their conformational change into β-sheet-rich structures and subsequent fibrillization.

Caption: Workflow for assessing Aβ aggregation inhibition.

Quantitative Data on Neuroprotective Activity

| Compound | Assay | Effect | Concentration | Reference |

| Nauclediol | Aβ (1-42)-induced cytotoxicity | Increased SH-SY5Y cell viability by 33-65% | 0.1-10 µM | [27] |

| Nauclediol | LPS-induced neuroinflammation | Significant reduction in nitrite in BV2 cells | 0.25-0.5 µM | [27] |

Experimental Protocol: Thioflavin-T (ThT) Assay for Aβ Aggregation

The Thioflavin-T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Step-by-Step Methodology:

-

Preparation of Aβ Peptides: Solubilize synthetic Aβ (1-42) peptides in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state. Lyophilize and store at -80°C.

-

Aggregation Reaction: Reconstitute the Aβ peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-25 µM. Add the test isoindole alkaloid at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.

-

ThT Staining: Add Thioflavin-T solution (final concentration of 5-10 µM) to each sample.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: An increase in fluorescence intensity compared to the control (Aβ peptide without the test compound) indicates fibril formation. A decrease in fluorescence in the presence of the isoindole alkaloid indicates inhibition of aggregation. Calculate the percentage of inhibition for each concentration.

Anti-inflammatory and Antiviral Potential

The therapeutic utility of isoindole alkaloids extends to the modulation of inflammatory and viral processes.

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a key driver of many diseases. Some isoindole derivatives have been shown to possess anti-inflammatory properties, in part through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[28]

Mechanism of Action:

Similar to non-steroidal anti-inflammatory drugs (NSAIDs), these isoindole alkaloids can inhibit the activity of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Antiviral Activity

Several isoindole derivatives have demonstrated antiviral activity against a range of human viruses.[15][29][30]

Mechanism of Action:

The antiviral mechanisms of isoindole alkaloids are diverse and can involve:

-

Interference with the viral life cycle: This can include inhibiting viral entry, replication, assembly, or release.[31]

-

Immunomodulation: Some alkaloids can modulate the host's immune response to the viral infection.[31]

-

Inhibition of viral enzymes: Specific viral enzymes, such as reverse transcriptase in HIV, can be targeted and inhibited.[21]

Quantitative Data on Anti-inflammatory and Antiviral Activity

| Compound | Activity | IC50/EC50 Value | Reference |

| Isoindoline hybrids (10b, 10c, 11a, 11d, 13, 14) | COX-2 Inhibition | 0.11-0.18 µM | [4] |

| Berberine (isoquinoline alkaloid) | Anti-HIV-1 Reverse Transcriptase | 0.33 µM | [32] |

| Aloperine (quinolizidine alkaloid) | Anti-HCV | 7.06 µM | [32] |

| Harmalol (indole alkaloid) | Anti-H5N1 Influenza | 0.02 µg/ml | [33] |

| Harmane (indole alkaloid) | Anti-H5N1 Influenza | 0.023 µg/ml | [33] |

Conclusion and Future Directions

The isoindole alkaloids represent a rich and diverse class of molecules with significant therapeutic potential across a spectrum of diseases. The clinical success of the IMiDs in treating multiple myeloma has paved the way for further exploration of this chemical space. The continued investigation into the mechanisms of action of naturally occurring and synthetically derived isoindole alkaloids will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Mechanism of action of cytochalasin B on actin. [Link]

-

Pomalidomide. [Link]

-

Staurosporine | pan-kinase inhibitor. [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. [Link]

-

Protein kinase inhibition of clinically important staurosporine analogues. [Link]

-

Cytochalasin B. [Link]

-

Mechanisms of cytochalasins B and D. It is known that cytochalasins.... [Link]

-

The chemistry of isoindole natural products. [Link]

-

Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. [Link]

-

Mechanism of action of cytochalasin: evidence that it binds to actin filament ends. [Link]

-

Staurosporine. [Link]

-

What are the molecular and cellular mechanisms involved in the action of Pomalidomide? [Link]

-

Treatment with lenalidomide induces immunoactivating and counter-regulatory immunosuppressive changes in myeloma patients. [Link]

-

Lenalidomide - putative mechanisms of action. [Link]

-

How Thalidomide Works Against Cancer. [Link]

-

The novel mechanism of lenalidomide activity. [Link]

-

Cytochalasin. [Link]

-

What is the mechanism of Lenalidomide? [Link]

-

Thalidomide. [Link]

-

Lenalidomide and thalidomide: mechanisms of action--similarities and differences. [Link]

-

The mechanisms of action of phthalimide analouges as anticancer agents.... [Link]

-

The immunomodulatory-drug, lenalidomide, sustains and enhances interferon-α production by human plasmacytoid dendritic cells. [Link]

-

From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma. [Link]

-

Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. [Link]

-

Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. [Link]

-

Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. [Link]

-

The IC50 values of compounds 3b and 3d determined in K562 cells at.... [Link]

-

Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]

-

IC50 values of compounds (1-32) and cisplatin, obtained in the.... [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

-

ANTI-INFLAMMATORY PROPERTY OF NOVEL ISOINDOLE LEAD COMPOUNDS AND ESTIMATION OF LD50 OF THE MOST ACTIVE ENTITY. [Link]

-

Isoindole Derivatives: Propitious Anticancer Structural Motifs. [Link]

-

Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. [Link]

-

Antiviral activity of isoindole derivatives. [Link]

-

Antiviral activity of isoindole derivatives. [Link]

-

The chemistry of isoindole natural products. [Link]

-

Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. [Link]

-

Synthesis, anti-inflammatory, and antiproliferative activity evaluation of isoindole, pyrrolopyrazine, benzimidazoisoindole, and benzimidazopyrrolopyrazine derivatives. [Link]

-

Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. Staurosporine - Wikipedia [en.wikipedia.org]

- 6. From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Treatment with lenalidomide induces immunoactivating and counter-regulatory immunosuppressive changes in myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lymphomation.org [lymphomation.org]

- 12. What is the mechanism of Lenalidomide? [synapse.patsnap.com]

- 13. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]